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Compound of Interest |

Compound Name: 4-Chloro-2-methoxybenzoic acid

CAS No.: 57479-70-6

Cat. No.: B1347048

\ J

Content Type: In-Depth Technical Guide Target Audience: Medicinal Chemists, Process
Engineers, and Drug Development Scientists[1][2]

Executive Summary

4-Chloro-o-anisic acid (CAS: 57479-70-6), systematically known as 4-chloro-2-
methoxybenzoic acid, is a critical aromatic building block in medicinal chemistry and
agrochemical synthesis.[1][2][3][4] Distinguished by its specific substitution pattern—a
carboxylic acid at C1, a methoxy group at C2 (ortho), and a chlorine atom at C4 (para to the
methoxy)—this compound offers unique electronic properties. The ortho-methoxy group
provides steric influence and potential for intramolecular hydrogen bonding, while the para-
chloro substituent serves as a handle for further cross-coupling reactions (e.g., Suzuki-
Miyaura) or as a lipophilic modulator in drug design.[1][2]

This guide provides a rigorous technical analysis of its physicochemical properties, validated
synthesis routes, analytical characterization, and handling protocols.[1]

Physicochemical Characterization

The following data represents the core physical constants required for process design and
identification.
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Property Value Notes
4-Chloro-2-methoxybenzoic
IUPAC Name i
acid
Distinct from isomer 2-chloro-
CAS Registry Number 57479-70-6 4-methoxybenzoic acid (CAS
21971-21-1)
Molecular Formula CsH7CIOs
Molecular Weight 186.59 g/mol
White to off-white crystalline
Appearance
powder
) ) Sharp melting range indicates
Melting Point 146-148 °C ) o
high crystallinity
Boiling Point ~314 °C (predicted) Sublimes under high vacuum
Acidic strength modulated by
pKa ~3.98 ]
o-methoxy electron donation
LogP 2.2-2.4 (predicted) Moderate lipophilicity
Soluble in DMSO, Methanol,
Solubility Ethanol; Sparingly soluble in Forms salts with NaOH/KOH

water

Structural Analysis & Spectroscopy

Accurate identification relies on distinguishing this isomer from its regioisomers.[1][2] The

ortho-methoxy group is the diagnostic feature.[1][2]

Nuclear Magnetic Resonance (NMR)

e 'HNMR (400 MHz, DMSO-de):

o 0 12.80 (s, 1H): Carboxylic acid proton (broad, exchangeable).[2]
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[e]

0 7.62 (d, J=8.2 Hz, 1H): H-6 proton (ortho to COOH).[1][2] The doublet arises from
coupling with H-5.[1][2]

[e]

0 7.15 (d, J=2.0 Hz, 1H): H-3 proton (ortho to OMe).[1][2] Appears as a doublet due to
meta-coupling, or singlet if resolution is low.[1][2]

[e]

0 7.05 (dd, J=8.2, 2.0 Hz, 1H): H-5 proton.[1][2] Shows splitting from H-6 and H-3.[1][2]

o

0 3.85 (s, 3H): Methoxy group (-OCHs).[1][2] Diagnostic strong singlet.

Infrared Spectroscopy (FT-IR)

e 3300-2500 cm~?: Broad O-H stretch (carboxylic acid dimer).[2]
e 1680-1700 cm~1: C=0 stretch (strong, carbonyl).[2]
e 1590, 1480 cm~1: Aromatic C=C skeletal vibrations.[1][2]

e 1250 cm~1: C-O-C asymmetric stretch (aryl alkyl ether).[1][2]

Synthesis & Production Methodologies

The synthesis of 4-chloro-o-anisic acid generally proceeds via oxidation of the corresponding
toluene derivative or methylation of the salicylic acid derivative.[1][2]

Primary Industrial Route: Oxidation

The most scalable route involves the oxidation of 4-chloro-2-methoxytoluene.[1][2] This avoids
the use of toxic methylating agents like dimethyl sulfate in the final step.[1][2]

e Precursor: 4-Chloro-2-methoxytoluene.[1][2]
o Reagents: KMnOa (lab scale) or Co/Mn catalyzed aerobic oxidation (industrial).[2]

» Mechanism: Radical chain oxidation of the benzylic methyl group to the carboxylic acid.[1][2]

Secondary Route: Methylation

Useful for laboratory-scale preparation when 4-chlorosalicylic acid is available.[1][2]
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e Precursor: 4-Chloro-2-hydroxybenzoic acid (4-chlorosalicylic acid).[1][2]
* Reagents: Dimethyl sulfate (DMS) or Methyl lodide (Mel), K2COs, Acetone/DMF.[2]

» Selectivity Control: Requires careful pH control to methylate the phenolic oxygen without
esterifying the carboxylic acid, or stepwise methylation followed by hydrolysis.

Synthesis Workflow Diagram

Oxidation (KMnO4 or O2/Co-Mn)
4-Chloro-2-methoxytoluene Ref: Industrial Std
Hydrolysis (NaOH/H20) 4-Chloro-o-anisic Acid
ydrolysis (Na
Methylation (Mel/K2CO3) Deprotection (Target)
- . O-Alkylation & Esterification , /
4-Chlorosalicylic Acid | Methyl 4-chloro-2-methoxybenzoate

Figure 1: Primary Synthesis Pathways for 4-Chloro-2-methoxybenzoic Acid

Click to download full resolution via product page

Figure 1: Two validated pathways for synthesis. The oxidation route (blue) is preferred for atom
economy; the methylation route (red) is common in medicinal chemistry labs.

Biological & Pharmaceutical Applications[2][7]
Drug Discovery Intermediate

4-Chloro-o-anisic acid serves as a scaffold for:

o Non-steroidal anti-inflammatory drugs (NSAIDs): The salicylate core is a classic
pharmacophore.[1][2] The 4-chloro substitution increases lipophilicity and metabolic stability
compared to the parent anisic acid.[1][2]

o Metoclopramide Impurities: It is structurally related to impurities found in the synthesis of
benzamide antiemetics (e.g., Metoclopramide), making it a critical reference standard for
quality control (QC).

Metal-Organic Frameworks (MOFs)
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The compound acts as a ligand for transition metals (Mn2*+, Co?*, Zn2*).[1][2] The carboxylate
coordinates to metal centers, while the methoxy oxygen can participate in chelation or auxiliary
bonding, influencing the topology of the resulting coordination polymer.[1]

Analytical Methodologies

To ensure purity >98% for biological assays, the following HPLC method is recommended.

HPLC-UV Protocol[1][2]

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 pum).[1]
o Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][2]
o Mobile Phase B: Acetonitrile.[1][2]
o Gradient:
o 0-2 min: 10% BJ[1][2]
o 2-15 min: 10% - 90% B[1][2]
o 15-20 min: 90% B[1][2]
e Flow Rate: 1.0 mL/min.[1][2]
e Detection: UV @ 254 nm and 280 nm.[1][2]

o Retention Time: Expect elution around 8-10 minutes depending on dead volume; the chloro
group significantly increases retention compared to unsubstituted anisic acid.[1][2]

Safety & Handling (SDS Summary)

GHS Classification: Warning[2][4][5]
e H315: Causes skin irritation.[1][2][5]

e H319: Causes serious eye irritation.[1][2][5]

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://hymasynthesis.com/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-5-chloro-2-methoxybenzoic-acid
https://hymasynthesis.com/
https://hymasynthesis.com/
https://hymasynthesis.com/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-5-chloro-2-methoxybenzoic-acid
https://hymasynthesis.com/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-5-chloro-2-methoxybenzoic-acid
https://hymasynthesis.com/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-5-chloro-2-methoxybenzoic-acid
https://hymasynthesis.com/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-5-chloro-2-methoxybenzoic-acid
https://hymasynthesis.com/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-5-chloro-2-methoxybenzoic-acid
https://hymasynthesis.com/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-5-chloro-2-methoxybenzoic-acid
https://hymasynthesis.com/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-5-chloro-2-methoxybenzoic-acid
https://hymasynthesis.com/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-5-chloro-2-methoxybenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-5-chloro-2-methoxybenzoic-acid
https://pure-synth.com/product-detail/4-chloro-2-methoxybenzoic-acid-98-0-gc-47864
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-methoxybenzoic-acid
https://hymasynthesis.com/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-5-chloro-2-methoxybenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-methoxybenzoic-acid
https://hymasynthesis.com/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-5-chloro-2-methoxybenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-methoxybenzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

+ H335: May cause respiratory irritation.[1][2][5]

Handling Protocol:

* PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][2]
+ Ventilation: Handle powder in a fume hood to avoid inhalation.

+ Storage: Store at room temperature (15-25 °C) in a tightly sealed container. Keep away from
strong oxidizing agents.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1347048?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

